4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Xanthine Dehydrogenase/Oxidase (XDH) N-acylethanolamine-hydrolyzing acid amidase (NAAA) Pregnane X Receptor (PXR)

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1334371-44-6) is a synthetic small molecule classified as a fused heterocyclic chromene-carboxamide derivative. Its pharmacological significance stems from its designation as an inhibitor of Xanthine Dehydrogenase/Oxidase (XDH), a critical enzyme in purine catabolism and uric acid production.

Molecular Formula C22H17N3O4
Molecular Weight 387.395
CAS No. 1334371-44-6
Cat. No. B2609957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide
CAS1334371-44-6
Molecular FormulaC22H17N3O4
Molecular Weight387.395
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C22H17N3O4/c26-18-13-20(29-19-9-5-4-8-16(18)19)22(28)23-10-11-25-14-24-17(12-21(25)27)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,23,28)
InChIKeyWKIZHVOHWQGBQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide: A Structurally Distinctive Xanthine Dehydrogenase Inhibitor


4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS 1334371-44-6) is a synthetic small molecule classified as a fused heterocyclic chromene-carboxamide derivative. Its pharmacological significance stems from its designation as an inhibitor of Xanthine Dehydrogenase/Oxidase (XDH), a critical enzyme in purine catabolism and uric acid production [1]. This compound is associated with Kissei Pharmaceutical Co. Ltd. and is referenced in patent literature exploring novel therapeutics for hyperuricemia and gout [1]. Its unique structure, featuring a 4-oxo-chromene core linked via an ethyl bridge to a 6-oxo-4-phenylpyrimidin-1(6H)-yl moiety, represents a distinct non-purine scaffold within the XDH inhibitor landscape.

Structural Uniqueness Prevents Simple Substitution with Other Chromene-2-Carboxamide Analogs


Generic substitution within the chromene-2-carboxamide class is scientifically unsound due to profound, quantifiable shifts in target engagement driven by minor structural modifications. For instance, while this compound is a designated XDH inhibitor, closely related chromene-2-carboxamide analogs demonstrate potent activity against entirely different targets, such as the N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC50 values as low as 6 nM [1] or the human Pregnane X Receptor (PXR) with IC50 values of 24 nM [2]. Another analog shows only weak XDH inhibition (IC50: 4,510 nM) [3], highlighting the extreme sensitivity of pharmacological profile to the specific pendant heterocycle. Therefore, even analogs within the same patent family are not functionally interchangeable, and procurement based solely on the core scaffold without considering the full substitution pattern will likely lead to experimental failure.

Quantitative Differentiation of 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide Against Closest Analogs


Target Differentiation: Xanthine Dehydrogenase vs. NAAA and PXR in Chromene-2-Carboxamide Class

The target compound is distinguished from its closest chromene-2-carboxamide structural analogs by its designated primary target, Xanthine Dehydrogenase/Oxidase (XDH), as specified by the Therapeutic Target Database [1]. In contrast, structurally similar compounds in the same class, such as BDBM50151057 (CHEMBL3770726), exhibit high potency for human NAAA (IC50: 6 nM) [2], and BDBM429515 is a potent human PXR inverse agonist (IC50: 24 nM) [3]. This divergence is critical; another analog with weak XDH activity, BDBM50233808, has an IC50 of 4,510 nM [4], suggesting that the specific 6-oxo-4-phenylpyrimidin-1(6H)-yl substitution is essential for meaningful XDH engagement.

Xanthine Dehydrogenase/Oxidase (XDH) N-acylethanolamine-hydrolyzing acid amidase (NAAA) Pregnane X Receptor (PXR) Target selectivity

Patent-Linked Therapeutic Indication Specificity: Hyperuricemia and Gout

The compound's explicit linkage in the TTD to patent literature (PMID 27841045) for xanthine oxidase inhibitors positions it specifically within the context of hyperuricemia and gout treatment [1]. This is a critical differentiator from other chromene-2-carboxamide derivatives, which are patented or studied for unrelated therapeutic areas such as anti-infective agents, as exemplified by the broad-spectrum chromene-2-carboxamide compounds in patent WO2017221002A1, which are aimed at general anti-infective targets [2].

Hyperuricemia Gout Patent Literature Therapeutic Indication

Prioritized Research and Discovery Applications for 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide


Chemical Probe for Xanthine Dehydrogenase/Oxidase (XDH) in Purine Metabolism Studies

This compound's designated target is XDH, the rate-limiting enzyme in uric acid production [1]. It is ideally suited for in vitro cellular models (e.g., hepatocyte or kidney cell lines) to modulate uric acid biosynthesis and dissect purine catabolism pathways, where a specific non-purine scaffold is required to avoid the confounding off-target effects of purine-based inhibitors like allopurinol.

Lead Compound for Non-Purine Gout and Hyperuricemia Therapeutic Development

Referenced in patents reviewed for emerging XDH inhibitor therapies for gout [1], this compound can serve as a key lead or tool compound in medicinal chemistry programs aimed at optimizing non-purine XDH inhibitors for superior pharmacokinetic and efficacy profiles compared to first-generation therapies like febuxostat.

Structural Biology and Selectivity Profiling Against Other Chromene-2-Carboxamide Targets

Given that closely related analogs potently inhibit NAAA (IC50: 6 nM) and PXR (IC50: 24 nM) [REFS-2, REFS-3], this compound is a critical negative control or selectivity probe. Its use in side-by-side comparative assays is essential to establish structure-activity relationships (SAR) and understand the structural determinants that drive selectivity towards XDH over NAAA, PXR, or acid ceramidase within the broader chromene-2-carboxamide pharmacophore.

Quote Request

Request a Quote for 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.